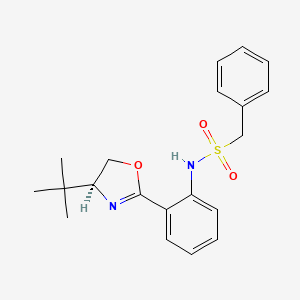

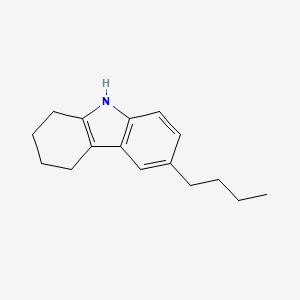

![molecular formula C7H12N4O B2887115 [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine CAS No. 2153239-12-2](/img/structure/B2887115.png)

[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer properties . They have been synthesized and evaluated against human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, includingThis compound, involves various techniques . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Molecular Structure Analysis

The molecular structure ofThis compound is confirmed by spectroscopic techniques . The InChI code is 1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11)/t5-,6-/m0/s1 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis ofThis compound are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the 1,2,4-triazole ring and the subsequent attachment of the oxolan-3-yl group . Physical And Chemical Properties Analysis

The compoundThis compound is a powder at room temperature . It has a molecular weight of 168.2 .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

A series of derivatives starting from 4-methoxyaniline were synthesized, leading to compounds demonstrating moderate to very good antibacterial and antifungal activities against pathogenic strains. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Catalyst Development for Chemical Reactions

Research on quinazoline-based ruthenium complexes has shown that these compounds can act as efficient catalysts in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This highlights the utility of such complexes in catalyzing important chemical transformations (Karabuğa et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, such as 1,3-Dithiolane and 1,2,3-triazole derivatives, contribute significantly to the advancement of organic chemistry and material science. These studies provide insights into the structural and chemical properties of new molecules, which can be foundational for further research and applications in various scientific domains (Zhi-we, 2014).

Potential Pharmacological Applications

The exploration of N-heterocyclic ruthenium(II) complexes and other related compounds for their potential pharmacological applications, including their roles as enzyme inhibitors or receptor agonists, is a vital area of research. Such studies aim to develop new therapeutic agents based on the unique properties of these compounds (Sniecikowska et al., 2019).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine involves the protection of the amine group, followed by the formation of the oxolane ring and the triazole ring. The final step involves the deprotection of the amine group.", "Starting Materials": [ "Methanamine", "5-iodo-1H-1,2,4-triazole", "2,3-O-Isopropylidene-D-glyceraldehyde", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methanamine with 2,3-O-Isopropylidene-D-glyceraldehyde in the presence of acetic acid and methanol to form the protected amine.", "Step 2: Formation of the oxolane ring by reacting the protected amine with sodium hydride and 2,3-O-Isopropylidene-D-glyceraldehyde in diethyl ether to form the protected oxolane.", "Step 3: Formation of the triazole ring by reacting the protected oxolane with 5-iodo-1H-1,2,4-triazole in the presence of sodium hydroxide and ethanol to form the protected triazole.", "Step 4: Deprotection of the amine group by reacting the protected triazole with hydrochloric acid to form the final compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine." ] } | |

CAS-Nummer |

2153239-12-2 |

Molekularformel |

C7H12N4O |

Molekulargewicht |

168.20 g/mol |

IUPAC-Name |

[2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine |

InChI |

InChI=1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11) |

InChI-Schlüssel |

DAAHHUCXQMAPHX-UHFFFAOYSA-N |

Isomerische SMILES |

C1CO[C@H]([C@H]1CN)C2=NC=NN2 |

SMILES |

C1COC(C1CN)C2=NC=NN2 |

Kanonische SMILES |

C1COC(C1CN)C2=NC=NN2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

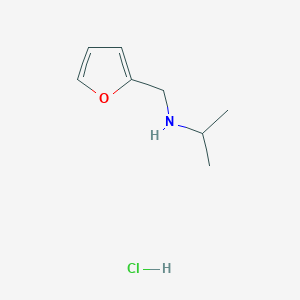

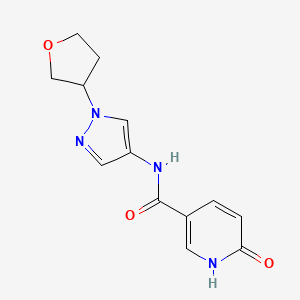

![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)

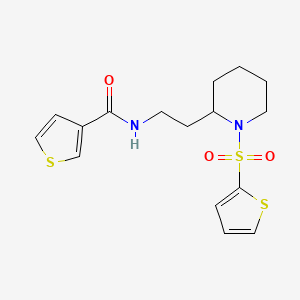

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)

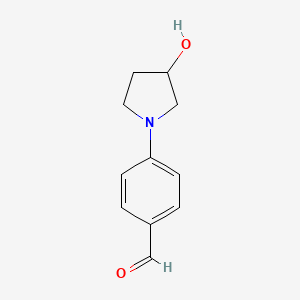

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)

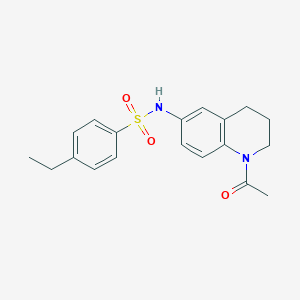

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)

![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)

![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)